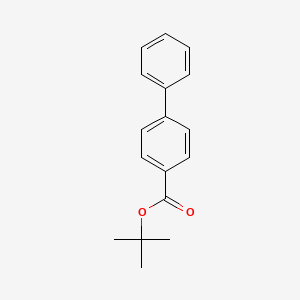
Tert-butyl 4-phenylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-phenylbenzoate is an organic compound that belongs to the class of carboxylic acid esters. It is characterized by the presence of a tert-butoxycarbonyl group attached to a biphenyl structure. This compound is often used in organic synthesis, particularly as a protecting group for amines due to its stability under various reaction conditions and its ease of removal .
Preparation Methods
The synthesis of Tert-butyl 4-phenylbenzoate typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between tert-butyl bis(4-bromophenyl)carbamate and (4-(hexyloxy)phenyl)boronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) . The reaction conditions are generally mild, and the process is known for its efficiency and high yield .
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes .
Chemical Reactions Analysis
Tert-butyl 4-phenylbenzoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the tert-butoxycarbonyl group, yielding the parent biphenyl compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common reagents used in these reactions include strong acids like trifluoroacetic acid for deprotection, and palladium catalysts for cross-coupling reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Tert-butyl 4-phenylbenzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Tert-butyl 4-phenylbenzoate primarily involves its role as a protecting group. The tert-butoxycarbonyl group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The removal of the tert-butoxycarbonyl group is typically achieved using strong acids like trifluoroacetic acid, which leads to the formation of the parent amine and carbon dioxide .
Comparison with Similar Compounds
Tert-butyl 4-phenylbenzoate can be compared with other similar compounds, such as:
4,4’-Di-tert-butylbiphenyl: This compound has two tert-butyl groups attached to the biphenyl structure, making it more sterically hindered.
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl Carbonate: This compound contains a boronic ester group, which makes it useful in different types of cross-coupling reactions.
The uniqueness of this compound lies in its specific use as a protecting group for amines, which is not a common feature among its similar compounds.
Properties
Molecular Formula |
C17H18O2 |
|---|---|
Molecular Weight |
254.32 g/mol |
IUPAC Name |
tert-butyl 4-phenylbenzoate |
InChI |
InChI=1S/C17H18O2/c1-17(2,3)19-16(18)15-11-9-14(10-12-15)13-7-5-4-6-8-13/h4-12H,1-3H3 |
InChI Key |
VLJBSNOHGZRLFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














